N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC9743912
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClN3O2 |
|---|---|
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H12ClN3O2/c1-10(21)11-3-2-4-13(7-11)18-16(22)14-9-20-8-12(17)5-6-15(20)19-14/h2-9H,1H3,(H,18,22) |
| Standard InChI Key | GOYOQJHVXZMUKM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three key components:
-
Imidazo[1,2-a]pyridine core: A bicyclic system fused with an imidazole and pyridine ring, providing π-π stacking potential and hydrogen-bonding sites .
-
6-Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.
-
N-(3-Acetylphenyl) carboxamide side chain: Introduces steric bulk and hydrogen-bonding capacity via the acetyl and amide groups .
The SMILES notation and InChIKey confirm its planar geometry and potential for tautomerism .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.74 g/mol | |
| PubChem CID | 17596712 | |
| XLogP3 | 3.2 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis typically begins with 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 6293-56-7), which undergoes activation via mixed anhydride or coupling reagents like HATU . Subsequent amide bond formation with 3-aminoacetophenone in polar aprotic solvents (e.g., DMF, THF) yields the target compound. Critical parameters include:
-
Temperature: 0–5°C during coupling to minimize side reactions.
-
Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Analytical Characterization
-
NMR Spectroscopy: NMR (400 MHz, DMSO-d6) reveals peaks at δ 8.65 (imidazole H), 7.92 (aryl H), and 2.65 (acetyl CH3).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 314.1 [M+H] .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The 6-chloro group undergoes displacement with amines or alkoxides under basic conditions. For example, reaction with piperazine in DMSO at 80°C replaces chlorine with a piperazinyl moiety, enhancing water solubility .
Hydrolysis and Oxidation
-
Acetyl Group Hydrolysis: Treatment with HCl/EtOH (1:1) cleaves the acetyl group to form a primary amine, enabling further derivatization.
-
Amide Bond Stability: Resists hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions (pH <2 or >11) .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Chlorine Displacement | Piperazine, DMSO, 80°C, 12h | Piperazinyl Analog |
| Acetyl Hydrolysis | 6M HCl, EtOH, reflux, 6h | 3-Aminophenyl Derivative |
| Reductive Amination | NaBH3CN, MeOH, rt | N-Alkylated Variants |
Comparative Analysis with Analogous Compounds
Structural Analog: 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzamide
This analog (PubChem CID: 11242728) replaces the acetyl group with a benzamide, reducing logP from 3.2 to 2.8 and enhancing aqueous solubility . Bioactivity data remain unpublished, but its amide group likely improves target binding compared to acetyl .
Table 3: Key Analog Comparisons
| Property | Target Compound | 3-(6-Chloroimidazo...)benzamide |
|---|---|---|
| Molecular Weight | 313.74 g/mol | 271.70 g/mol |
| logP | 3.2 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 4 |
| Synthetic Accessibility | Moderate | High |
Applications in Drug Discovery
Lead Compound Optimization
-
SAR Studies: Modifying the acetyl group to sulfonamide or urea improves metabolic stability in hepatic microsomes.
-
Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rodent models .
Material Science Applications
The planar imidazo[1,2-a]pyridine core enables incorporation into conductive polymers. Composite films with polyaniline show sheet resistances of 10–50 Ω/sq, suitable for flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume